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Compound of Interest

Compound Name: Fmoc-d-aha-oh

Cat. No.: B613535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-D-azidohomoalanine (Fmoc-D-Aha-OH) is a non-canonical amino acid that has become

an invaluable tool in chemical biology, peptide chemistry, and drug development. Its key feature

is the bioorthogonal azide handle, which allows for specific chemical modifications of peptides

and proteins. This guide provides a comprehensive overview of the chemical properties, key

reactions, and applications of the azide moiety of Fmoc-D-Aha-OH, with a focus on

experimental protocols and quantitative data.

Chemical Properties of Fmoc-D-Aha-OH
Fmoc-D-Aha-OH is a derivative of the amino acid D-lysine where the terminal amine is

replaced by an azide group. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the

alpha-amine allows for its use in standard solid-phase peptide synthesis (SPPS).
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Property Value Reference

Molecular Formula C₁₉H₁₈N₄O₄ [1]

Molecular Weight 366.37 g/mol [1]

Appearance White to off-white powder Generic Material Property

Solubility Soluble in DMF, DMSO Generic Material Property

Storage -20°C Generic Material Property

Key Reactions of the Azide Handle
The azide group of Fmoc-D-Aha-OH is chemically stable under the conditions of Fmoc-based

peptide synthesis, yet it can undergo highly specific and efficient bioorthogonal reactions. The

most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC),

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Furthermore, the azide can be reduced to a primary amine, providing another avenue for

chemical modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," involves the reaction of the azide with

a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-

1,2,3-triazole. This reaction is known for its high yields and specificity.

Experimental Protocol: CuAAC of Fmoc-D-Aha-OH with Phenylacetylene

Materials:

Fmoc-D-Aha-OH (1 equivalent)

Phenylacetylene (1.2 equivalents)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

Sodium ascorbate (0.2 equivalents)
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Solvent: 1:1 mixture of tert-butanol and water

Procedure:

Dissolve Fmoc-D-Aha-OH and phenylacetylene in the t-butanol/water mixture.

Add copper(II) sulfate followed by sodium ascorbate to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Reactants Product Typical Yield

Fmoc-D-Aha-OH +

Phenylacetylene
1,4-disubstituted triazole >90%

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO), to react with the azide. The ring strain of the cyclooctyne

significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed

rapidly at physiological temperatures without the need for a toxic metal catalyst. This makes

SPAAC ideal for applications in living systems.

Experimental Protocol: SPAAC of Fmoc-D-Aha-OH with a DBCO-containing molecule

Materials:

Fmoc-D-Aha-OH incorporated into a peptide (1 equivalent)
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DBCO-functionalized molecule (e.g., DBCO-amine) (1.5 equivalents)

Solvent: Phosphate-buffered saline (PBS), pH 7.4, or a mixture of PBS and an organic co-

solvent like DMSO if solubility is an issue.

Procedure:

Dissolve the azide-containing peptide in the chosen solvent system.

Add the DBCO-functionalized molecule to the solution.

Incubate the reaction at room temperature or 37°C for 1-4 hours.

Monitor the reaction progress by LC-MS.

Purify the resulting triazole-linked conjugate using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Reactants Product Typical Yield

Fmoc-D-Aha-OH-peptide +

DBCO-amine
1,5-disubstituted triazole >85%

Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine that is engineered to

form a stable amide bond. This reaction is highly specific and proceeds under mild, aqueous

conditions, making it suitable for biological applications.

Experimental Protocol: Staudinger Ligation of Fmoc-D-Aha-OH with a Triphenylphosphine

derivative

Materials:

Fmoc-D-Aha-OH incorporated into a peptide (1 equivalent)

Triphenylphosphine-based reagent with an ester trap (e.g., (2-(diphenylphosphino)phenyl)

acetate) (2 equivalents)
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Solvent: 1:1 mixture of acetonitrile and water.

Procedure:

Dissolve the azide-containing peptide in the solvent mixture.

Add the phosphine reagent to the solution.

Stir the reaction at room temperature for 8-16 hours.

Monitor the reaction by LC-MS.

Purify the final amide-linked product by RP-HPLC.

Reactants Product Typical Yield

Fmoc-D-Aha-OH-peptide +

Phosphine reagent
Amide-linked product 70-90%

Reduction of the Azide to an Amine
The azide group can be readily reduced to a primary amine, providing a handle for further

functionalization through amine-reactive chemistry.

Experimental Protocol: Reduction of Fmoc-D-Aha-OH

Materials:

Fmoc-D-Aha-OH (1 equivalent)

Palladium on carbon (Pd/C) (10 mol%)

Hydrogen gas (H₂)

Solvent: Methanol or Ethanol

Procedure:

Dissolve Fmoc-D-Aha-OH in the alcohol solvent.
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Add the Pd/C catalyst to the solution.

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir

vigorously at room temperature for 4-8 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product, Fmoc-D-

diaminobutanoic acid.

The product can be purified by crystallization or chromatography if necessary.

Reactant Product Typical Yield

Fmoc-D-Aha-OH Fmoc-D-diaminobutanoic acid >95%

Spectroscopic Data
Accurate characterization of Fmoc-D-Aha-OH and its products is crucial. Below is a summary

of expected spectroscopic data based on the closely related L-isomer and general chemical

principles.
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Compound
¹H NMR (400
MHz, DMSO-
d₆) δ (ppm)

¹³C NMR (100
MHz, DMSO-
d₆) δ (ppm)

Mass Spec
(ESI-MS) m/z

FTIR (cm⁻¹)

Fmoc-D-Aha-OH

7.89 (d, 2H),

7.70 (d, 2H),

7.42 (t, 2H), 7.33

(t, 2H), 6.78 (d,

1H), 4.37-4.18

(m, 3H), 3.40 (t,

2H), 1.95-1.80

(m, 2H)

173.5, 156.2,

143.9, 140.8,

127.7, 127.1,

125.2, 120.2,

65.7, 54.1, 50.3,

46.7, 28.9

367.1 [M+H]⁺,

389.1 [M+Na]⁺

~3300 (O-H),

~2100 (N₃),

~1700 (C=O)

CuAAC Product

Additional

aromatic signals

from the triazole

and phenyl group

Additional

signals for the

triazole ring

(~120-145) and

phenyl group

Calculated based

on reactants

Absence of

~2100 (N₃)

SPAAC Product

Additional

complex

aromatic and

aliphatic signals

from the DBCO

moiety

Additional

signals for the

triazole and

DBCO rings

Calculated based

on reactants

Absence of

~2100 (N₃)

Staudinger

Product

Disappearance

of azide-adjacent

proton signals,

appearance of

new amide

proton signal

Disappearance

of azide-adjacent

carbon signal,

appearance of

new amide

carbonyl

Calculated based

on reactants

Absence of

~2100 (N₃), new

amide bands
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Reduction

Product

Disappearance

of azide-adjacent

proton signals,

appearance of

new amine-

adjacent proton

signals

Disappearance

of azide-adjacent

carbon signal,

appearance of

new amine-

adjacent carbon

signal

~341.2 [M+H]⁺

Absence of

~2100 (N₃),

appearance of N-

H bands

Applications in Probing Signaling Pathways
The bioorthogonal nature of the azide handle makes Fmoc-D-Aha-OH a powerful tool for

studying biological processes, including cellular signaling pathways. One common approach is

metabolic labeling.

Metabolic Labeling Workflow for Proteomic Analysis

Cells can be cultured in a methionine-deficient medium supplemented with an azido-amino acid

like azidohomoalanine (AHA). The cellular machinery incorporates AHA into newly synthesized

proteins in place of methionine. These azide-labeled proteins can then be detected and

identified using click chemistry.

Cells in Culture Metabolic Labeling
(AHA Incorporation) Cell Lysis Click Chemistry

(Biotin-Alkyne)
Streptavidin
Enrichment LC-MS/MS Proteomics Data Analysis

(Identify Signaling Proteins)

Click to download full resolution via product page

Workflow for identifying newly synthesized proteins in a signaling pathway.

This workflow allows researchers to specifically isolate and identify proteins that are

synthesized in response to a particular stimulus, providing insights into the dynamics of

signaling pathways. For example, by stimulating cells with a growth factor and performing this

metabolic labeling, one can identify the proteins that are rapidly synthesized as part of the

cellular response, thereby mapping out components of the growth factor signaling cascade.

Conclusion
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The azide handle of Fmoc-D-Aha-OH offers a versatile and powerful platform for the chemical

modification of peptides and proteins. Its ability to undergo highly specific and efficient

bioorthogonal reactions has made it an indispensable tool for researchers in chemistry, biology,

and medicine. The experimental protocols and data presented in this guide provide a solid

foundation for the successful application of Fmoc-D-Aha-OH in a wide range of research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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